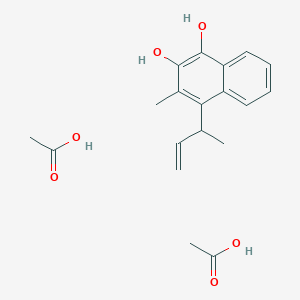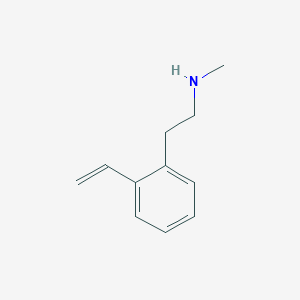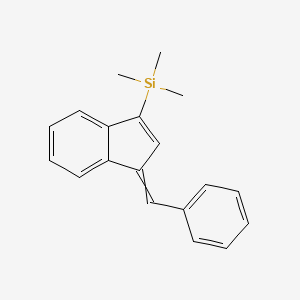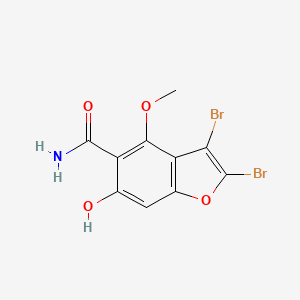
Acetic acid;4-but-3-en-2-yl-3-methylnaphthalene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;4-but-3-en-2-yl-3-methylnaphthalene-1,2-diol is a complex organic compound with a unique structure that combines acetic acid with a naphthalene diol derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-but-3-en-2-yl-3-methylnaphthalene-1,2-diol typically involves multiple steps, starting with the preparation of the naphthalene diol derivative. One common method involves the hydroxylation of an alkene using osmium tetroxide, which results in the formation of a vicinal diol
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the use of catalysts and advanced purification techniques can further improve the overall process.
化学反応の分析
Types of Reactions
Acetic acid;4-but-3-en-2-yl-3-methylnaphthalene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as alcohols or alkanes.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, acids, and bases are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of substituted naphthalene derivatives.
科学的研究の応用
Acetic acid;4-but-3-en-2-yl-3-methylnaphthalene-1,2-diol has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of acetic acid;4-but-3-en-2-yl-3-methylnaphthalene-1,2-diol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, which can influence biological processes. For example, its ability to undergo oxidation and reduction reactions can affect cellular redox states and signaling pathways.
類似化合物との比較
Similar Compounds
Acetic acid;4-but-3-en-2-yl-3-methylnaphthalene-1,2-diol: shares similarities with other naphthalene diol derivatives and acetic acid esters.
Naphthalene-1,2-diol: A simpler diol derivative of naphthalene.
This compound: A compound with a similar structure but different functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides a versatile platform for further modifications and applications in various fields.
特性
CAS番号 |
89510-33-8 |
|---|---|
分子式 |
C19H24O6 |
分子量 |
348.4 g/mol |
IUPAC名 |
acetic acid;4-but-3-en-2-yl-3-methylnaphthalene-1,2-diol |
InChI |
InChI=1S/C15H16O2.2C2H4O2/c1-4-9(2)13-10(3)14(16)15(17)12-8-6-5-7-11(12)13;2*1-2(3)4/h4-9,16-17H,1H2,2-3H3;2*1H3,(H,3,4) |
InChIキー |
LZWLRKNRDNPHRO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=CC=CC=C2C(=C1O)O)C(C)C=C.CC(=O)O.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl [4-(acetyloxy)phenyl]acetate](/img/structure/B14382699.png)


![N-[1,1'-Biphenyl]-3-yl-N~2~-ethyl-N~2~-phenylglycinamide](/img/structure/B14382714.png)
![1-[1,4-Dimethoxy-3-(prop-1-en-1-yl)naphthalen-2-yl]ethan-1-one](/img/structure/B14382721.png)
![Dimethyl {2-cyano-2-[(trimethylsilyl)oxy]propyl}phosphonate](/img/structure/B14382723.png)






